(2S,5R)-5-(Hydroxymethyl)oxolane-2-carbohydrazide
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Description
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carbohydrazide is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.173. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Chiral Intermediates
Research has highlighted the importance of chiral 1,3-oxazinan-2-ones, derived from carbohydrate derivatives, as valuable intermediates in synthesizing pharmaceutical compounds and amino alcohols. A novel synthetic method involving optically pure 3-hydroxy-gamma-butyrolactone with a primary amine leads to the desired class of compounds, which includes "(2S,5R)-5-(Hydroxymethyl)oxolane-2-carbohydrazide" (Jean-Rene Ella-Menye, Vibha Sharma, Guijun Wang, 2005).
Carbohydrate Mimetics and Amino Acid Derivatives
Further investigations into the rearrangement of 1,2-oxazines under Lewis acidic conditions have produced enantiopure 3-aminopyran derivatives. These derivatives serve as mimetics for carbohydrates and sugar amino acids, showcasing the utility of "this compound" in generating bioactive molecules with potential applications in chemical biology (A. Al‐Harrasi, F. Pfrengle, V. Prisyazhnyuk, Shahla Yekta, Peter Koóš, H. Reissig, 2009).
Glutathione Peroxidase Mimetic
A novel cyclic seleninate ester, derived from the structural framework of "this compound," has demonstrated remarkable efficiency as a glutathione peroxidase mimetic. This application underscores the compound's potential in catalyzing the reduction of peroxides, thereby contributing to antioxidant defense mechanisms in biological systems (T. Back, Z. Moussa, 2002).
Selective Esterifications in Organic Synthesis
Research on selective esterifications of primary alcohols has highlighted the utility of derivatives like Oxyma, closely related to "this compound." These derivatives facilitate the esterification of carboxylic acids with primary alcohols, demonstrating the compound's relevance in synthesizing ester-linked molecules in organic chemistry (Yong Wang, Bilal A Aleiwi, Qinghui Wang, M. Kurosu, 2012).
Properties
IUPAC Name |
(2S,5R)-5-(hydroxymethyl)oxolane-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-8-6(10)5-2-1-4(3-9)11-5/h4-5,9H,1-3,7H2,(H,8,10)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAABXICBKSAEX-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CO)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.